molecular formula C16H20N4O3S2 B2592718 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2097926-13-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2592718
CAS RN: 2097926-13-9
M. Wt: 380.48
InChI Key: YAGDPACRSPIVLP-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce heterocyclic compounds containing a sulfonamido moiety, including pyran, pyridine, and pyridazine derivatives. These compounds demonstrated significant antibacterial activity, indicating potential applications in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Endothelin Receptor Antagonists

A series of 4'-oxazolyl-N-(3,4-dimethyl-5-isoxazolyl)[1, 1'-biphenyl]-2-sulfonamide derivatives were synthesized and found to be potent, highly selective ET(A) receptor antagonists. These findings suggest applications in treating conditions like congestive heart failure (Murugesan et al., 2000).

One-Pot Synthesis of Heterocyclic Sulfonamides

A one-pot two-stage method was developed for the synthesis of heterocyclic compounds, including (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides, without isolating intermediates. This method simplifies the production of these compounds, which could be useful in various pharmaceutical applications (Rozentsveig et al., 2013).

Synthesis of Dimethyl Sulfomycinamate

The synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product, suggests potential applications in developing new antibiotics, given its origin from the thiopeptide antibiotic sulfomycin I (Bagley et al., 2003).

Celecoxib Derivatives with Potential Therapeutic Applications

Novel celecoxib derivatives demonstrated significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating their potential as therapeutic agents in treating various conditions (Küçükgüzel et al., 2013).

Pyrazoline Benzensulfonamides as Enzyme Inhibitors

Pyrazoline benzensulfonamides showed potent inhibitory activity against human carbonic anhydrase and acetylcholinesterase enzymes with low cytotoxicity, suggesting their use in developing treatments for conditions related to these enzymes (Ozmen Ozgun et al., 2019).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-10-8-11(2)20(18-10)14(15-6-5-7-24-15)9-17-25(21,22)16-12(3)19-23-13(16)4/h5-8,14,17H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGDPACRSPIVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=C(ON=C2C)C)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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